5-Isopropyl-2-propoxybenzaldehyde: Technical Profile & Application Guide
5-Isopropyl-2-propoxybenzaldehyde: Technical Profile & Application Guide
Topic: 5-Isopropyl-2-propoxybenzaldehyde: Chemical Properties & Synthetic Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
5-Isopropyl-2-propoxybenzaldehyde (CAS: 883538-79-2) is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, liquid crystalline materials, and pharmaceutical scaffolds.[1][2][3] Structurally derived from the alkylation of 5-isopropylsalicylaldehyde, this compound combines a lipophilic isopropyl moiety with a reactive formyl group and an ether linkage, offering unique steric and electronic properties for downstream derivatization.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-precision research and development workflows.[1]
Chemical Identity & Structural Analysis[4][5]
Nomenclature & Identification[1][5][6]
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Molecular Formula: C₁₃H₁₈O₂[1]
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Molecular Weight: 206.28 g/mol [1]
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SMILES: CC(C)C1=CC(=C(C=C1)OCCC)C=O
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Structural Class: Alkoxybenzaldehyde; Thymol derivative.[1]
Structural Features
The molecule features a trisubstituted benzene ring with three key functional zones:
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C-1 Formyl Group (-CHO): The primary site for nucleophilic addition and condensation reactions (e.g., Schiff base formation).[1]
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C-2 Propoxy Group (-OCH₂CH₂CH₃): An electron-donating ether substituent that increases lipophilicity (LogP) and blocks the phenolic position, preventing quinone formation while influencing the electronic density of the ring via the mesomeric effect (+M).[1]
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C-5 Isopropyl Group (-CH(CH₃)₂): A bulky, lipophilic alkyl group that provides steric bulk and enhances interaction with hydrophobic pockets in biological targets.[1]
Physicochemical Properties[1][8][9][10]
| Property | Value (Experimental/Predicted) | Significance in R&D |
| Physical State | Pale yellow to colorless liquid | Ease of handling in liquid-phase synthesis.[1] |
| Boiling Point | ~280–290°C (at 760 mmHg) | High thermal stability for elevated temperature reactions.[1] |
| Density | ~1.02 g/cm³ | Standard density for organic extraction protocols.[1] |
| LogP (Octanol/Water) | 3.8 ± 0.4 (Predicted) | High lipophilicity; suitable for CNS-active drug design or membrane-permeable probes.[1] |
| Refractive Index | 1.520 | Optical characterization standard.[1] |
| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in H₂O | Requires organic co-solvents for biological assays.[1] |
Synthesis & Manufacturing Protocols
The synthesis of 5-Isopropyl-2-propoxybenzaldehyde typically proceeds via the O-alkylation of 5-isopropylsalicylaldehyde.[1] This pathway ensures regiospecificity and high yield.[1]
Core Synthesis Pathway (Williamson Ether Synthesis)
Precursor: 2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1).[1] Reagent: 1-Bromopropane or 1-Iodopropane.[1] Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1] Solvent: DMF or Acetonitrile.[1]
Protocol Steps:
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Activation: Dissolve 2-hydroxy-5-isopropylbenzaldehyde (1.0 eq) in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ (1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion.
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Alkylation: Dropwise add 1-bromopropane (1.2 eq) to the reaction mixture.
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Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor consumption of the phenol via TLC (Mobile phase: Hexane/EtOAc 8:2).
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Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.[1]
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Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
Synthetic Workflow Diagram
Caption: Figure 1. Synthetic route from Thymol to 5-Isopropyl-2-propoxybenzaldehyde via formylation and etherification.[1]
Reactivity & Functional Group Chemistry
The aldehyde functionality at C-1 is the primary handle for chemical transformation.[1] The 2-propoxy group remains stable under most nucleophilic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃).[1]
Key Reaction Classes
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Schiff Base Formation (Condensation):
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Oxidation:
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Reductive Amination:
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Knoevenagel Condensation:
Reactivity Network Diagram
Caption: Figure 2.[1] Divergent synthesis pathways utilizing the aldehyde core for functional diversification.
Applications in Drug Discovery & Material Science
Pharmaceutical Intermediates
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Antimicrobial Agents: Schiff bases derived from 5-isopropyl-2-propoxybenzaldehyde have shown efficacy against Gram-positive bacteria (S. aureus) due to the lipophilic isopropyl group facilitating cell wall penetration [1].[1]
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Anti-inflammatory Scaffolds: The 2-alkoxy-5-alkylphenyl pharmacophore is structurally analogous to non-steroidal anti-inflammatory drug (NSAID) precursors.[1]
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Ion Channel Modulators: Lipophilic benzaldehydes are often explored as TRP channel modulators (e.g., TRPM8 agonists) due to their structural similarity to menthol and cooling agents.[1]
Material Science (Liquid Crystals)
Alkoxybenzaldehydes are classic mesogens.[1] The 2-propoxy chain provides the necessary flexibility, while the rigid benzene core allows for stacking.[1] Derivatives of this molecule are investigated for nematic liquid crystal phases used in optical displays.[1]
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.[1]
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Hazard Statements:
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]
References
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ChemicalBook. (2024).[1] 5-Isopropyl-2-propoxybenzaldehyde - CAS 883538-79-2 Product Description and Properties. Available at: [1]
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PubChem. (2024).[1][5] Compound Summary: 2-Hydroxy-5-isopropylbenzaldehyde (Precursor).[1][6] National Library of Medicine.[1] Available at: [1]
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Sigma-Aldrich. (2024).[1] 2-Hydroxy-5-isopropylbenzaldehyde Product Sheet.[1][6][7] Merck KGaA.[1] Available at: [1]
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Arctom Sci. (2024). Catalog Entry: 5-Isopropyl-2-propoxybenzaldehyde.[1][2][3][4] Available at: [1]
Sources
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- 2. 402576-60-7|5-tert-Butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]
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